
Dihydroberberine
Vue d'ensemble
Description
La dihydroberbérine est une forme bioactive de la berbérine, un alcaloïde isoquinoléique présent dans diverses plantes telles que l’hydraste du Canada et l’épine-vinette. Elle est connue pour sa biodisponibilité et sa stabilité accrues par rapport à la berbérine, ce qui en fait un composé prometteur pour les applications thérapeutiques. La dihydroberbérine a suscité un intérêt pour ses bienfaits potentiels dans la gestion des troubles métaboliques, des maladies cardiovasculaires et d’autres problèmes de santé .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La dihydroberbérine peut être synthétisée par réduction de la berbérine. Une méthode courante implique l’utilisation d’hydrure métallique en milieu alcalin. Ce processus est relativement simple et donne des résultats modérés à bons. L’utilisation d’hydrure métallique peut être dangereuse et des impuretés de sur-réduction peuvent se former pendant la réaction .
Méthodes de production industrielle : Dans les environnements industriels, la dihydroberbérine est produite par hydrogénation de transfert catalytique. Cette méthode implique l’utilisation d’un catalyseur, d’un donneur d’hydrogène et d’un solvant approprié pour faciliter la réaction. Le processus est efficace et évolutif, ce qui le rend adapté à la production à grande échelle .
Analyse Des Réactions Chimiques
Functionalization Reactions
DHB undergoes nucleophilic addition and substitution reactions due to its electron-deficient isoquinoline scaffold:
- Hydrazono-functionalization : DHB reacts with α-bromohydrazones (1a–n ) in dichloromethane (DCM) at room temperature, forming hydrazono-DHBERs (2a–n ) that precipitate directly. Silica gel chromatography fails due to degradation, necessitating filtration .
- Methylation : Treatment with MeMgBr in tetrahydrofuran (THF) introduces a methyl group at position 8, yielding 8-methyl-7,8-dihydroberberine (66.7% yield) .
Reduction to Tetrahydroberberine (THB)
DHB is further reduced to tetrahydroberberine (THB) using NaBH₄:
- Procedure : DHB derivatives (2a–n ) dissolved in methanol react with NaBH₄ (2 eq.) at room temperature. Purification via silica gel chromatography (cyclohexane/ethyl acetate) affords THB analogs (3a–n ) with crystallized products .
Metabolic Reactions
DHB participates in dynamic redox and conjugation processes in vivo:
- Oxidation to berberine : DHB reverts to berberine in intestinal tissues via non-enzymatic oxidation, achieving 5-fold higher absorption than berberine .
- Phase II metabolism : Glucuronidation and sulfation produce metabolites like berberrubine glucuronide and jatrorrhizine sulfate, detected in human plasma .
Table 2: Pharmacokinetic Parameters of DHB vs. Micellar Berberine (LMB)
Parameter | DHB (Mean ± SD) | LMB (Mean ± SD) | Significance (p-value) | Source |
---|---|---|---|---|
AUC₀–₂₄ (ng·h/mL) | 41.1 ± 7.0 | 26.0 ± 14.2 | >0.05 | |
Cₘₐₓ (ng/mL) | 1.3 ± 0.4 | 0.09 ± 0.03 | <0.001 |
Antiproliferative Activity
DHB derivatives exhibit synergistic effects in cancer therapy:
- Hydrazono-DHBERs : Inhibit NCI-H1975 lung cancer cells (IC₅₀ values: 2–10 μM) via JNK/p38/NF-κB pathway suppression .
- Combination therapy : DHB enhances sunitinib’s efficacy in NCI-H460 cells, reducing IL-1 and COX-2 expression .
Photochemical Reactions
Applications De Recherche Scientifique
Enhanced Bioavailability and Absorption
Bioavailability Comparison
Dihydroberberine significantly outperforms berberine in terms of absorption and bioavailability. Studies indicate that DHB has an absorption rate approximately 11.9 times higher than that of berberine, with an area under the curve (AUC) for blood concentration showing DHB's bioavailability to be 4.8 times greater than that of berberine . This improvement is crucial for maximizing therapeutic effects while minimizing side effects.
Compound | Absorption Rate (AUC) | Bioavailability Increase |
---|---|---|
Berberine | 54.57 | Baseline |
This compound | 261.8 | 4.8 times |
Metabolic Health Applications
Insulin Sensitivity
DHB has shown promising results in enhancing insulin sensitivity. In animal studies, DHB administration led to a 44% increase in glucose uptake in peripheral tissues compared to controls, suggesting its effectiveness in managing conditions like type 2 diabetes .
Lipid Metabolism
Research indicates that DHB positively influences lipid profiles, potentially aiding in the management of hyperlipidemia. Its ability to modulate lipid metabolism makes it a candidate for addressing metabolic syndrome-related disorders .
Anti-Aging and Longevity
DHB's mechanism of action includes activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a vital role in metabolic regulation and cellular senescence . By targeting pathways associated with aging, such as mTOR and oxidative stress, DHB may contribute to healthier aging and reduce the risk of age-related diseases.
Cardiovascular Health
This compound has been observed to reduce inflammation and atherosclerotic plaque size more effectively than berberine. In mouse models, DHB reduced plaque area by 44.4% , compared to 15.5% for berberine, indicating its superior potential for cardiovascular protection .
Gastrointestinal Health
DHB has shown efficacy in alleviating conditions such as ulcerative colitis, demonstrating similar benefits to conventional treatments like azathioprine but with fewer side effects . This highlights its potential as a therapeutic agent for gastrointestinal disorders.
Cancer Research
Emerging studies suggest that both berberine and DHB may have synergistic effects when used alongside other cancer therapies, particularly due to their ability to modulate metabolic pathways and inflammation . Further research is needed to explore these interactions comprehensively.
Study on Absorption Kinetics
A randomized controlled crossover trial assessed the absorption kinetics of DHB versus berberine in healthy adults. Results indicated that DHB achieved significantly higher plasma concentrations compared to berberine, reinforcing its enhanced bioavailability .
Metabolic Impact Study
In another study focused on metabolic health, DHB was administered to high-fat diet rats, resulting in improved glucose homeostasis and reduced adiposity compared to controls receiving berberine .
Mécanisme D'action
La dihydroberbérine exerce ses effets principalement par l’activation de l’adénosine monophosphate kinase activée (AMPK). Cette activation conduit à une augmentation de l’absorption du glucose dans les cellules musculaires et hépatiques, à une amélioration de la sensibilité à l’insuline et à une augmentation du métabolisme des lipides. De plus, la dihydroberbérine inhibe le complexe respiratoire I mitochondrial, ce qui contribue à ses effets métaboliques .
Cibles et voies moléculaires :
Voie AMPK : L’activation de l’AMPK stimule l’absorption du glucose et l’oxydation des acides gras.
Complexe respiratoire I mitochondrial : L’inhibition de ce complexe réduit la respiration cellulaire et améliore l’efficacité métabolique.
Comparaison Avec Des Composés Similaires
La dihydroberbérine est souvent comparée à la berbérine en raison de leurs similitudes structurales et de leurs propriétés thérapeutiques partagées. La dihydroberbérine offre plusieurs avantages par rapport à la berbérine :
Biodisponibilité accrue :
- La dihydroberbérine est plus facilement absorbée dans les intestins et reconvertie en berbérine, ce qui entraîne des concentrations plasmatiques plus élevées et une efficacité accrue .
Effets secondaires réduits :
- Des doses plus faibles de dihydroberbérine sont nécessaires pour obtenir les mêmes effets thérapeutiques que des doses plus élevées de berbérine, réduisant ainsi le risque de détresse gastro-intestinale et d’autres effets secondaires .
Composés similaires :
Berbérine : Le composé parent avec une biodisponibilité inférieure.
Oxyberbérine : Une forme oxydée avec des propriétés pharmacologiques distinctes.
Phytosome de berbérine : Une formulation conçue pour améliorer l’absorption de la berbérine
Les propriétés uniques de la dihydroberbérine en font un composé précieux pour diverses applications scientifiques et thérapeutiques, offrant une biodisponibilité et une efficacité améliorées par rapport à son composé parent, la berbérine.
Activité Biologique
Dihydroberberine (DHB) is a derivative of the natural alkaloid berberine, known for its enhanced bioavailability and a range of biological activities. This article explores the pharmacokinetics, metabolic effects, and potential therapeutic applications of DHB, drawing on diverse research studies and findings.
Pharmacokinetics and Bioavailability
Absorption and Metabolism
this compound has been shown to achieve significantly higher plasma concentrations compared to berberine. A study involving a randomized, double-blind crossover trial demonstrated that after administering 100 mg and 200 mg doses of DHB, participants exhibited plasma concentrations of 3.76 ng/mL and 12.0 ng/mL, respectively. In contrast, a 500 mg dose of berberine resulted in only 0.4 ng/mL . This indicates that DHB not only enters the bloodstream more efficiently but also remains at effective levels longer.
The pharmacokinetic profiles reveal that DHB has a half-life of approximately 3.5 hours with a maximum concentration () of 2.8 ng/mL when administered at a dose of 20 mg/kg in animal studies . These properties suggest that DHB could be utilized effectively at lower doses, potentially minimizing gastrointestinal side effects commonly associated with higher doses of berberine.
Table 1: Pharmacokinetic Parameters of this compound vs. Berberine
Compound | Dose (mg) | (ng/mL) | Half-life (h) | AUC (ng·h/mL) |
---|---|---|---|---|
This compound (DHB) | 100 | 3.76 | 3.5 | Not reported |
This compound (DHB) | 200 | 12.0 | Not reported | Not reported |
Berberine | 500 | 0.4 | Not reported | Not reported |
Biological Effects
Metabolic Regulation
Research indicates that DHB may play a significant role in metabolic regulation, particularly in glucose metabolism and adiposity reduction. In rodent models fed a high-fat diet, DHB was found to counteract increased adiposity and insulin resistance effectively . This effect is likely due to its enhanced oral bioavailability compared to berberine.
Antiproliferative Activity
Studies have also explored the antiproliferative effects of this compound on various cancer cell lines. Functionalized derivatives of DHB have shown promising results in inhibiting the proliferation of lung cancer cells (NCI-H1975) in vitro . The mechanism appears to involve multiple pathways, including modulation of cellular signaling related to growth and apoptosis.
Case Studies and Clinical Applications
Clinical Trials
A pilot trial involving nine healthy volunteers assessed the differences in metabolite profiles between this compound and micellar formulations of berberine. The results highlighted that participants receiving DHB had significantly higher blood concentrations of berberine metabolites than those receiving micellar berberine formulations . This suggests that DHB may be more effective in clinical settings, warranting further investigation through larger-scale studies.
Potential Therapeutic Uses
Given its favorable pharmacokinetic profile and biological activities, this compound is being investigated for various therapeutic applications:
- Diabetes Management: Its ability to enhance glucose metabolism positions it as a potential adjunct therapy for diabetes.
- Cancer Therapy: The antiproliferative properties suggest potential use in cancer treatment protocols.
- Cardiovascular Health: By improving metabolic parameters, DHB may contribute to better cardiovascular outcomes.
Propriétés
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAGOOYMTPGPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197476 | |
Record name | Dihydroberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lambertine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
483-15-8, 120834-89-1 | |
Record name | Dihydroberberine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroberberine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 483-15-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydroberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 483-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lambertine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 - 164 °C | |
Record name | Lambertine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.